

Optimizing reaction conditions for 6-Bromo-5-chloro-1-indanone synthesis

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Compound of Interest

Compound Name: 6-Bromo-5-chloro-1-indanone

Cat. No.: B578300

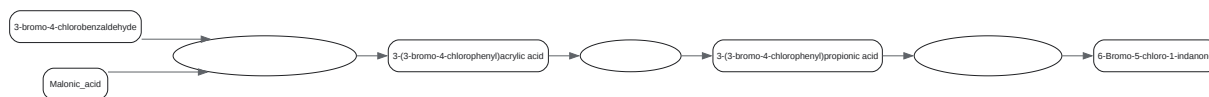
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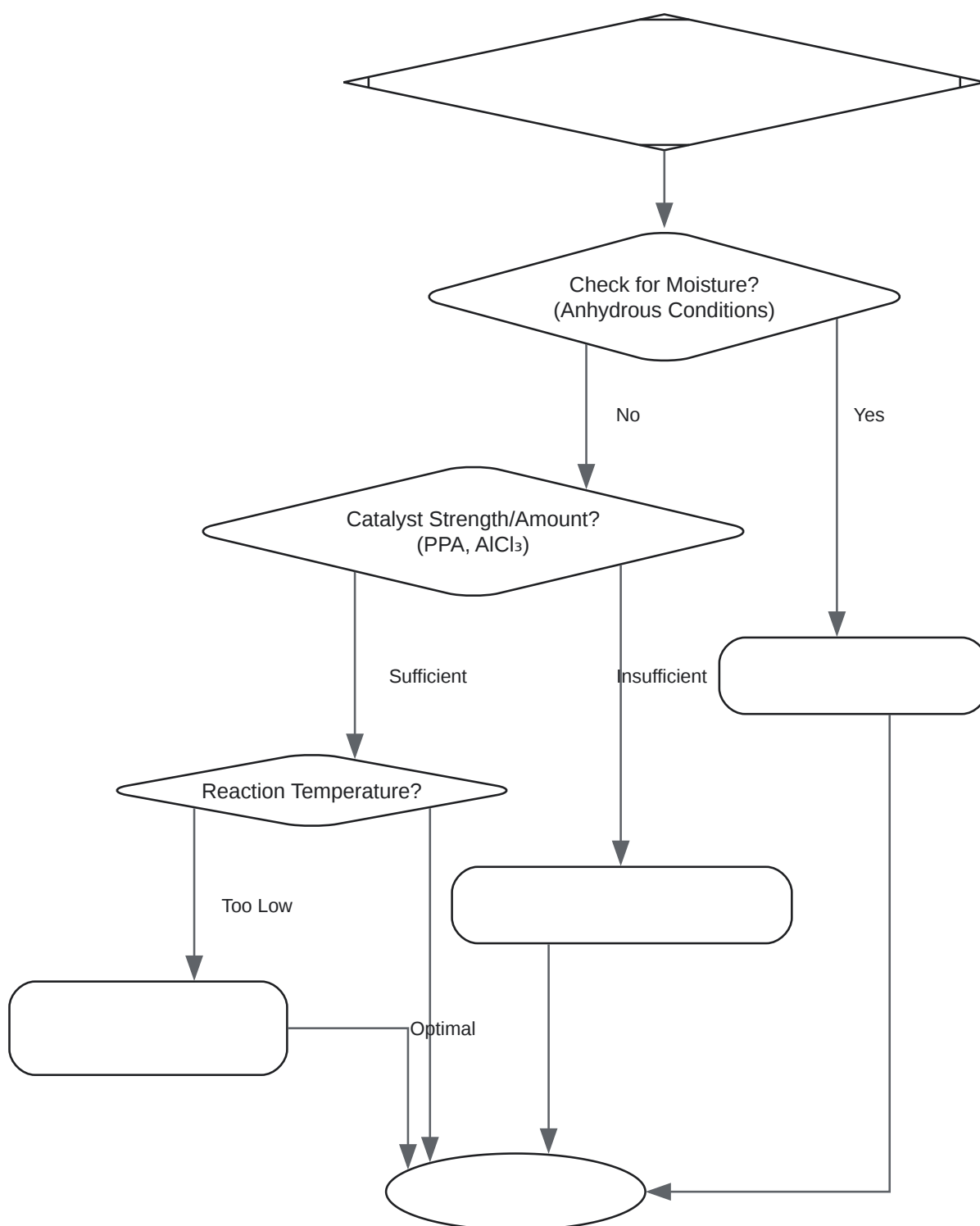
Technical Support Center: Synthesis of 6-Bromo-5-chloro-1-indanone

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of **6-Bromo-5-chloro-1-indanone**. The content is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

The synthesis of **6-Bromo-5-chloro-1-indanone** can be achieved through a three-step process starting from 3-bromo-4-chlorobenzaldehyde. This pathway involves a condensation reaction, followed by a reduction, and finally an intramolecular Friedel-Crafts acylation.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com